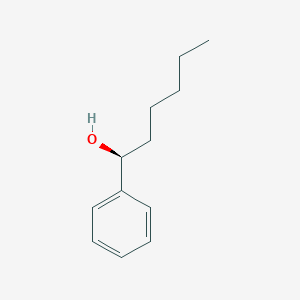
3,3-Dimethoxypropylmagnesium bromide, 0.50 M in THF
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethoxypropylmagnesium bromide, 0.50 M in THF (CAS No. 94042-24-7) is an important chemical used in various scientific experiments. It has a molecular formula of C5H11BrMgO2 and a molecular weight of 207.35 g/mol .
Molecular Structure Analysis
The molecular structure of 3,3-Dimethoxypropylmagnesium bromide consists of a carbon chain with two methoxy (OCH3) groups attached to the third carbon. A magnesium atom is bonded to this carbon, and a bromine atom is bonded to the magnesium .Wissenschaftliche Forschungsanwendungen
3,3-Dimethoxypropylmagnesium bromide, 0.50 M in THF is used in a variety of scientific research applications. It is used in the synthesis of a variety of organic compounds, such as alcohols, amines, ketones, and aldehydes. It is also used in the synthesis of pharmaceuticals, biodegradable polymers, and other materials. In addition, it is used in the synthesis of small molecules, such as dyes and pigments, and in the synthesis of polymers.
Wirkmechanismus
3,3-Dimethoxypropylmagnesium bromide, 0.50 M in THF reacts with organic compounds to form carbon-carbon bonds. The reaction is initiated by the addition of the magnesium to the organic compound. This reaction is followed by the formation of a Grignard reagent, which is an organometallic compound that is highly reactive. The Grignard reagent then reacts with the organic compound to form a new carbon-carbon bond.
Biochemical and Physiological Effects
This compound is not known to have any adverse biochemical or physiological effects. It is a relatively non-toxic compound and is not known to have any significant effects on the body.
Vorteile Und Einschränkungen Für Laborexperimente
3,3-Dimethoxypropylmagnesium bromide, 0.50 M in THF has several advantages when used in laboratory experiments. It is a highly reactive reagent, making it ideal for the synthesis of a variety of organic compounds. It is also relatively inexpensive and easy to obtain. However, it is highly flammable and must be handled with care. In addition, it is not suitable for use in reactions involving water or other polar solvents.
Zukünftige Richtungen
The future of 3,3-Dimethoxypropylmagnesium bromide, 0.50 M in THF is bright. It is a versatile reagent that is used in a variety of scientific research applications, from the synthesis of pharmaceuticals to the synthesis of polymers. In addition, it is being explored for its potential use in the synthesis of novel materials and in the synthesis of new small molecules. It is also being studied for its potential use in the synthesis of biodegradable polymers and other materials. Finally, it is being explored for its potential use in the synthesis of new catalysts and in the synthesis of new drugs.
Synthesemethoden
3,3-Dimethoxypropylmagnesium bromide, 0.50 M in THF is synthesized by the reaction of 3,3-dimethoxypropyl bromide with magnesium in THF. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the magnesium. The reaction is exothermic, and the resulting solution is a pale yellow color.
Safety and Hazards
The safety data sheet for a similar compound, 2,3-Dimethylphenylmagnesium bromide, indicates that it is highly flammable, harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, drowsiness, or dizziness, and is suspected of causing cancer . It’s reasonable to assume that 3,3-Dimethoxypropylmagnesium bromide would have similar hazards.
Eigenschaften
IUPAC Name |
magnesium;1,1-dimethoxypropane;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11O2.BrH.Mg/c1-4-5(6-2)7-3;;/h5H,1,4H2,2-3H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHLAPOLFRTDKE-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C[CH2-])OC.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrMgO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B6315647.png)




![4-Bromo-N-ethyl-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide](/img/structure/B6315691.png)




![8-tert-Butoxycarbonyl-3-oxa-8-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B6315722.png)


![(Sp)-Hydroxymethylphenylphosphinic acid [(-)-(1R,2S,2R)-2-i-propyl-5-methylcyclohexanol]ester, 99%](/img/structure/B6315746.png)